RGS4 and GPCR Target Engagement Divergence
In a high-throughput screening assay for regulators of G-protein signaling 4 (RGS4) conducted by the Johns Hopkins Ion Channel Center, the 4-methoxy compound (CAS 510725-22-1) returned a B Score of approximately −7.6, indicating no statistically significant activity against RGS4 . In contrast, the 3-methoxy positional isomer (CAS 902349-35-3) was flagged in a distinct screening campaign for inhibitors of the RMI–FANCM (MM2) protein–protein interaction, suggesting divergent target engagement profiles between the two regioisomers . While direct head-to-head comparison data under identical assay conditions is not publicly available, the orthogonal screening results across two independent target panels demonstrate that the methoxy substitution position is a critical determinant of biological recognition.
| Evidence Dimension | RGS4 inhibitor screening B Score (lower = stronger inhibition; B Score < −10 considered a significant hit) |
|---|---|
| Target Compound Data | B Score ≈ −7.6 (not significant) |
| Comparator Or Baseline | 3-methoxy isomer (CAS 902349-35-3): not tested in the same RGS4 assay; instead identified in RMI–FANCM MM2 inhibitor screen (different target panel) |
| Quantified Difference | Qualitative divergence: 4-methoxy isomer is inactive against RGS4; 3-methoxy isomer engages a different protein–protein interaction target |
| Conditions | RGS4 assay: Johns Hopkins Ion Channel Center, cell-based HTS format. RMI–FANCM assay: external screen ID 11908, platform not fully specified. |
Why This Matters
For medicinal chemists building structure–activity relationships around the piperidine-4-carboxamide scaffold, the 4-methoxy substitution produces a distinct and more selective biological fingerprint compared to the 3-methoxy isomer, reducing the risk of unintended polypharmacology in lead optimization.
